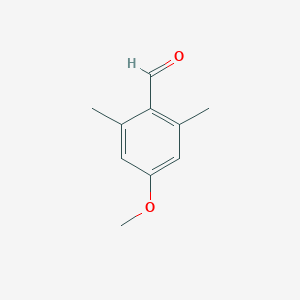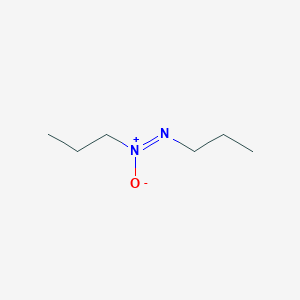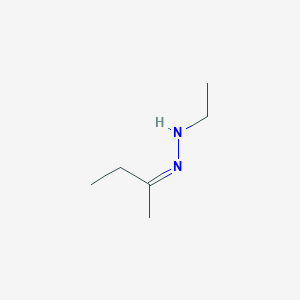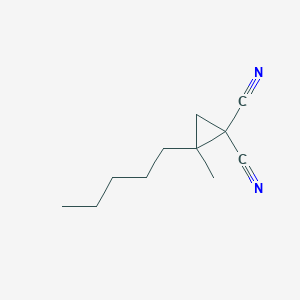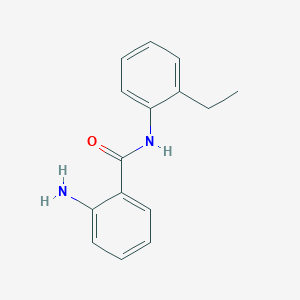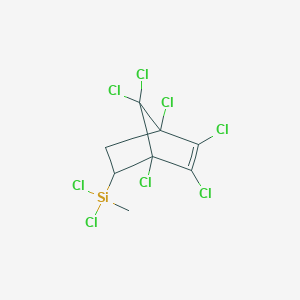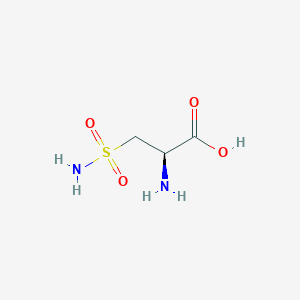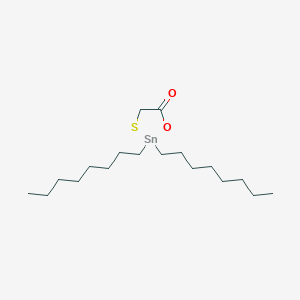
Dioctyltin mercaptoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dioctyltin mercaptoacetate is a chemical compound with the molecular formula C18H36O2SSn and a molecular weight of 435.25 g/mol . It is also known by other names such as this compound and dioctyltin-O,S-thioglycollate . This compound is characterized by its unique structure, which includes a tin atom bonded to an oxathiastannolane ring, making it a member of the organotin compounds.
Métodos De Preparación
The synthesis of Dioctyltin mercaptoacetate typically involves the reaction of dioctyltin dichloride with thioglycolic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Dioctyltin dichloride+Thioglycolic acid→1,3,2-Oxathiastannolan-5-one, 2,2-dioctyl-+By-products
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
Dioctyltin mercaptoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different organotin derivatives.
Substitution: It can undergo substitution reactions where the thioglycolate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dioctyltin mercaptoacetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s organotin structure makes it useful in studying biological systems and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Mecanismo De Acción
The mechanism of action of Dioctyltin mercaptoacetate involves its interaction with molecular targets such as enzymes and proteins. The tin atom in the compound can form coordination bonds with various biomolecules, affecting their structure and function . This interaction can lead to changes in cellular pathways and biological activities.
Comparación Con Compuestos Similares
Dioctyltin mercaptoacetate can be compared with other similar organotin compounds such as:
- Dioctyltin dichloride
- Dioctyltin oxide
- Dioctyltin diacetate
These compounds share the dioctyltin core but differ in their functional groups and reactivity. The unique oxathiastannolane ring in this compound distinguishes it from these other compounds, providing specific chemical properties and applications .
Propiedades
Número CAS |
15535-79-2 |
|---|---|
Fórmula molecular |
C18H36O2SSn |
Peso molecular |
435.3 g/mol |
Nombre IUPAC |
2,2-dioctyl-1,3,2-oxathiastannolan-5-one |
InChI |
InChI=1S/2C8H17.C2H4O2S.Sn/c2*1-3-5-7-8-6-4-2;3-2(4)1-5;/h2*1,3-8H2,2H3;5H,1H2,(H,3,4);/q;;;+2/p-2 |
Clave InChI |
KEUUHXDTZRYITO-UHFFFAOYSA-L |
SMILES |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
SMILES canónico |
CCCCCCCC[Sn]1(OC(=O)CS1)CCCCCCCC |
| 15535-79-2 | |
Descripción física |
Liquid |
Pictogramas |
Irritant; Health Hazard |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


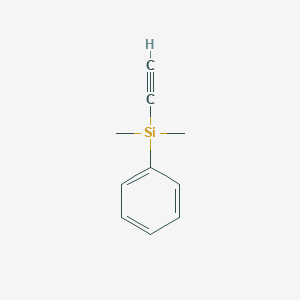
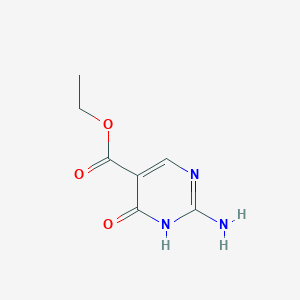
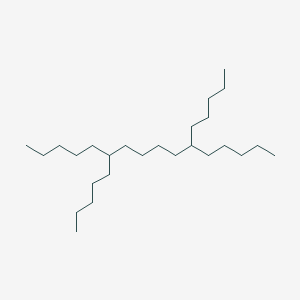
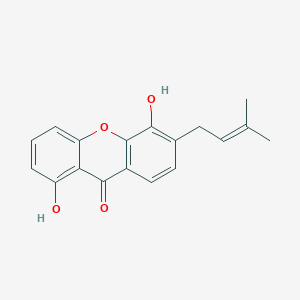
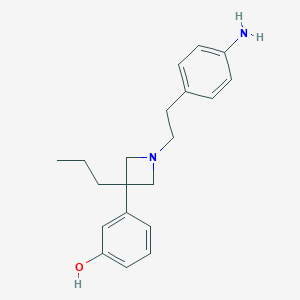
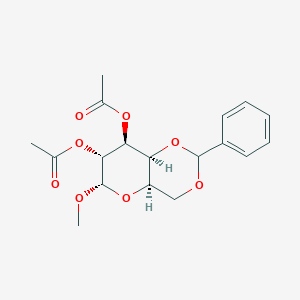
![4-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-YL)cyclohexan-1-one](/img/structure/B96575.png)
